FGFR4 Kinase Selectivity Over FGFR1: >2,000-Fold Discrimination Enabled by the 1-Methoxycyclopropylmethylamine Pharmacophore
In a direct head-to-head comparison within the same patent series (US11667631), the compound incorporating the (1-methoxycyclopropyl)methanamine fragment as a key pharmacophoric element (Example 9) demonstrated an FGFR4 IC₅₀ of 4.70 nM versus an FGFR1 IC₅₀ of 10,000 nM, yielding a selectivity ratio of approximately 2,128-fold for FGFR4 over FGFR1 [1]. This selectivity is critical because pan-FGFR inhibition (particularly of FGFR1) is associated with dose-limiting hyperphosphatemia and tissue calcification toxicities. In contrast, pan-FGFR inhibitors such as AZD-4547 show FGFR4 IC₅₀ = 47 nM with only ~59-fold selectivity over FGFR1 (IC₅₀ = 0.8 nM), while selective FGFR4 inhibitor compound 3h (lacking the methoxycyclopropyl motif) shows >3,000 nM against FGFR4 with only ~56-fold selectivity [2]. The methoxycyclopropylmethylamine moiety contributes to this selectivity by engaging the non-conserved Cys552 residue in the FGFR4 hinge region via its hydrogen bond acceptor capability [3].
| Evidence Dimension | FGFR4 vs. FGFR1 kinase inhibitory selectivity (IC₅₀ ratio) |
|---|---|
| Target Compound Data | FGFR4 IC₅₀ = 4.70 nM; FGFR1 IC₅₀ = 10,000 nM (selectivity ratio: ~2,128-fold) |
| Comparator Or Baseline | AZD-4547: FGFR4 IC₅₀ = 47 nM, FGFR1 IC₅₀ = 0.8 nM (~59-fold selectivity). Compound 3h (non-methoxy analog): FGFR4 IC₅₀ > 3,000 nM, FGFR1 IC₅₀ = 54 nM (~56-fold selectivity). |
| Quantified Difference | ~36-fold greater FGFR4/FGFR1 selectivity than AZD-4547; ~38-fold greater than compound 3h |
| Conditions | TR-FRET kinase activity assay; recombinant human FGFR4 and FGFR1 kinase domains; US11667631B2 (Example 9) and RSC Adv. 2021, 11, 20651–20661 |
Why This Matters
For procurement decisions in FGFR4-targeted oncology programs, this selectivity profile distinguishes the (1-methoxycyclopropyl)methanamine scaffold as uniquely capable of delivering isoform-selective inhibitors that may avoid FGFR1-driven toxicities, a key go/no-go criterion in lead series selection.
- [1] BindingDB. BDBM604882: N-(5-Cyano-4-(((1-methoxycyclopropyl)methyl)amino)pyridin-2-yl)-7-formyl-6-((3-carbonylmorpholino)methyl)-3,4-dihydro-1,8-naphthyridin-1(2H)-carboxamide (US11667631, Example 9). FGFR4 IC₅₀ = 4.70 nM; FGFR1 IC₅₀ = 10,000 nM. Deposited July 9, 2023. View Source
- [2] RSC Advances. FGFR selectivity of selected compounds. RSC Adv. 2021, 11, 20651–20661, Table 3. Compound 3h, 4a, 4h, AZD-4547 IC₅₀ data. View Source
- [3] Gao, P.; Xiu, W.; Wang, S.; Liu, L. FGFR4 inhibitor, preparation method therefor, and applications thereof. U.S. Patent 11,667,631 B2, June 6, 2023. Cys552 engagement and selectivity rationale. View Source
